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Abstract
This technical guide provides a comprehensive overview of 4-Iodo-5-methylpyridin-2-amine,

a halogenated pyridine derivative of significant interest in medicinal chemistry and drug

development. While direct literature on this specific compound is sparse, this document

consolidates available data, proposes a scientifically grounded synthetic pathway, and explores

its potential applications by drawing parallels with structurally related molecules. This guide is

intended for researchers, scientists, and professionals in the field of drug discovery, offering

insights into its chemical properties, reactivity, and role as a valuable building block in the

synthesis of bioactive compounds.

Introduction and Significance
4-Iodo-5-methylpyridin-2-amine (CAS No. 1227581-81-8) belongs to the class of 2-

aminopyridines, a scaffold that is prevalent in a wide array of pharmacologically active

molecules. The presence of an iodine atom at the 4-position, a methyl group at the 5-position,

and an amino group at the 2-position imparts a unique electronic and steric profile, making it a

versatile intermediate for further chemical modifications. Halogenated pyridines are crucial in
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pharmaceutical sciences as they serve as key intermediates in cross-coupling reactions,

allowing for the introduction of diverse molecular fragments.[1]

The 2-aminopyridine moiety itself is a known pharmacophore, exhibiting a range of biological

activities. Derivatives have been explored as inhibitors for various enzymes and as ligands for

receptors. Notably, substituted 2-amino-4-methylpyridine analogues have been synthesized

and evaluated as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme

implicated in inflammatory diseases.[2][3] The strategic placement of the iodo and methyl

groups on the pyridine ring of the title compound offers multiple avenues for synthetic

elaboration, positioning it as a valuable starting material for the generation of novel chemical

entities with therapeutic potential.

Physicochemical Properties
While experimental data for 4-Iodo-5-methylpyridin-2-amine is not extensively published, its

basic properties can be predicted or inferred from available data on its isomers and related

compounds. A summary of its key physicochemical characteristics is presented in Table 1.

Property Value Source

CAS Number 1227581-81-8 N/A

Molecular Formula C₆H₇IN₂ N/A

Molecular Weight 234.04 g/mol N/A

Appearance
Likely a yellow to brown

powder/crystal
Estimated from[4]

Melting Point
115-119 °C (for 2-Amino-5-

iodo-4-methylpyridine)
[1][4]

Boiling Point 316.0±42.0 °C (Predicted) N/A

Density 1.898±0.06 g/cm³ (Predicted) N/A

LogP 2.78 (Predicted) N/A

Proposed Synthesis Pathway
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A validated, step-by-step synthesis protocol for 4-Iodo-5-methylpyridin-2-amine is not readily

available in the public domain. However, based on established methodologies for the synthesis

of substituted iodopyridines, a plausible synthetic route can be proposed. The following

protocol is a hypothetical, yet chemically sound, approach starting from a commercially

available precursor.

Retrosynthetic Analysis
A logical retrosynthetic approach would involve the direct iodination of a suitable

aminomethylpyridine precursor. The challenge lies in achieving the desired regioselectivity. An

alternative, and often more controlled, strategy is to introduce the amino group at a later stage.

A plausible precursor is 2-chloro-4-iodo-5-methylpyridine, which can be synthesized from 2-

chloro-5-methyl-4-nitropyridine-N-oxide.[5]

Proposed Synthetic Protocol
The proposed synthesis is a multi-step process, outlined below and visualized in the

accompanying workflow diagram.

Step 1: Synthesis of 2-Chloro-5-methyl-4-pyridinamine This step involves the hydrogenation of

2-chloro-5-methyl-4-nitro-pyridine-N-oxide. This transformation is known to proceed with high

efficiency.[6]

Reactants: 2-chloro-5-methyl-4-nitro-pyridine-N-oxide, Hydrogen gas

Catalyst: Platinum on carbon (Pt/C), potentially with a molybdenum promoter[5]

Solvent: Ethanol

Conditions: The reaction is typically carried out under hydrogen pressure in an autoclave.

Step 2: Diazotization of 2-Chloro-5-methyl-4-pyridinamine The resulting aminopyridine is then

subjected to diazotization to form a diazonium salt, a versatile intermediate.

Reactants: 2-Chloro-5-methyl-4-pyridinamine, Sodium nitrite (NaNO₂)

Solvent: Aqueous acidic solution (e.g., HCl or H₂SO₄)
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Conditions: Low temperatures (0-5 °C) are crucial to maintain the stability of the diazonium

salt.

Step 3: Sandmeyer-type Iodination The diazonium salt is then reacted with an iodide source to

introduce the iodine atom at the 4-position.

Reactants: The in-situ generated diazonium salt, Potassium iodide (KI)

Conditions: The reaction mixture is typically warmed to room temperature to facilitate the

displacement of the diazonium group by iodide.

Step 4: Amination of 2-Chloro-4-iodo-5-methylpyridine The final step is the nucleophilic

aromatic substitution of the chlorine atom with an amino group.

Reactants: 2-Chloro-4-iodo-5-methylpyridine, Ammonia (or a protected amine source)

Conditions: This reaction may require elevated temperatures and pressure, and potentially a

catalyst, depending on the reactivity of the substrate.

Experimental Workflow Visualization
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Proposed Synthesis of 4-Iodo-5-methylpyridin-2-amine
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Caption: Proposed multi-step synthesis of 4-Iodo-5-methylpyridin-2-amine.

Reactivity and Chemical Behavior
The reactivity of 4-Iodo-5-methylpyridin-2-amine is governed by its three key functional

groups: the pyridine ring, the amino group, and the iodo group.

Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring can undergo

nucleophilic aromatic substitution, although this is generally less facile than in benzene
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derivatives. The existing substituents will direct the position of any further reactions.

Amino Group: The amino group at the 2-position is a strong activating group, increasing the

electron density of the pyridine ring and making it more susceptible to electrophilic attack. It

also serves as a nucleophile and a base.[6]

Iodo Group: The iodine atom is an excellent leaving group in nucleophilic aromatic

substitution reactions. More importantly, it is highly amenable to a variety of palladium-

catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig

aminations. This allows for the straightforward introduction of a wide range of substituents at

the 4-position, making it a cornerstone of its utility in medicinal chemistry.

Key Transformation Pathways
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Caption: Potential synthetic transformations of 4-Iodo-5-methylpyridin-2-amine.

Applications in Drug Discovery and Development
While specific applications of 4-Iodo-5-methylpyridin-2-amine are not explicitly detailed in the

literature, its structural motifs are present in numerous bioactive compounds. Its primary value

lies in its role as a versatile building block for the synthesis of more complex molecules.

Scaffold for iNOS Inhibitors
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As previously mentioned, 2-amino-4-methylpyridine derivatives have been identified as

inhibitors of inducible nitric oxide synthase (iNOS).[2] Overproduction of nitric oxide by iNOS is

implicated in various inflammatory conditions. The title compound is an ideal starting point for

the development of novel iNOS inhibitors. The iodo group can be functionalized via cross-

coupling reactions to explore the structure-activity relationship (SAR) at the 4-position, while

the amino group can be modified to optimize binding and pharmacokinetic properties.

Intermediate in Pharmaceutical and Agrochemical
Synthesis
2-Amino-5-iodo-4-methylpyridine, a close isomer, is cited as a key intermediate in the synthesis

of pharmaceuticals, particularly anti-cancer agents and antibiotics, as well as in the formulation

of agrochemicals like pesticides and herbicides.[1] By analogy, 4-Iodo-5-methylpyridin-2-
amine is expected to have similar utility in these fields.

Precursor for Bioactive Compound Libraries
The amenability of the iodo group to a wide range of cross-coupling reactions makes this

compound an excellent scaffold for the generation of compound libraries for high-throughput

screening. By systematically varying the substituent at the 4-position, a diverse set of

molecules can be rapidly synthesized and tested for a variety of biological targets.

Conclusion
4-Iodo-5-methylpyridin-2-amine is a strategically functionalized pyridine derivative with

significant potential in drug discovery and development. While a validated synthetic protocol is

not yet published, a plausible route can be designed based on established chemical principles.

Its true value lies in its versatility as a synthetic intermediate, with the iodo and amino groups

providing orthogonal handles for chemical modification. For researchers in medicinal chemistry,

this compound represents a valuable building block for the synthesis of novel bioactive

molecules, particularly in the pursuit of iNOS inhibitors and other therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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